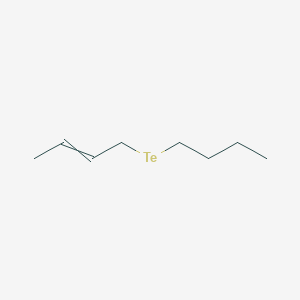![molecular formula C39H65N2+ B14275990 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium CAS No. 184659-18-5](/img/structure/B14275990.png)
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with a long docosyl chain and a diethylamino phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a reaction between pyridine and an alkyl halide, such as docosyl bromide, under basic conditions.
Introduction of the Diethylamino Phenyl Group: The diethylamino phenyl group can be introduced via a Heck reaction, where 4-bromo-N,N-diethylbenzene is coupled with the pyridinium core in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium or phenyl derivatives.
Applications De Recherche Scientifique
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinium core can engage in π-π stacking and cation-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{2-[4-(Diethylamino)ethoxy]phenyl}acetonitrile
- 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium
Uniqueness
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium is unique due to its long docosyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly into ordered structures. This makes it particularly valuable for applications in materials science and nanotechnology.
Propriétés
Numéro CAS |
184659-18-5 |
|---|---|
Formule moléculaire |
C39H65N2+ |
Poids moléculaire |
561.9 g/mol |
Nom IUPAC |
4-[2-(1-docosylpyridin-1-ium-4-yl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C39H65N2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-34-40-35-32-38(33-36-40)27-26-37-28-30-39(31-29-37)41(5-2)6-3/h26-33,35-36H,4-25,34H2,1-3H3/q+1 |
Clé InChI |
VBTWJIILNGHZNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)


![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)



![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
